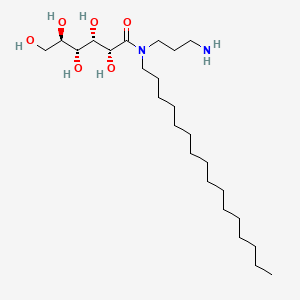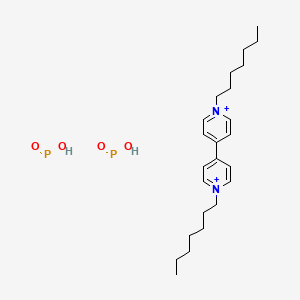
4'-Ethoxy-2-hydroxy-3-nitrobenzanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Ethoxy-2-hydroxy-3-nitrobenzanilide is an organic compound with a complex structure that includes an ethoxy group, a hydroxy group, and a nitro group attached to a benzanilide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethoxy-2-hydroxy-3-nitrobenzanilide typically involves multiple steps, starting with the nitration of an appropriate benzanilide precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The ethoxy group can be introduced through an etherification reaction, while the hydroxy group is typically introduced through a hydroxylation reaction.
Industrial Production Methods
Industrial production of 4’-Ethoxy-2-hydroxy-3-nitrobenzanilide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Ethoxy-2-hydroxy-3-nitrobenzanilide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4’-Ethoxy-2-oxo-3-nitrobenzanilide.
Reduction: Formation of 4’-Ethoxy-2-hydroxy-3-aminobenzanilide.
Substitution: Formation of various substituted benzanilide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4’-Ethoxy-2-hydroxy-3-nitrobenzanilide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4’-Ethoxy-2-hydroxy-3-nitrobenzanilide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxy and ethoxy groups can also participate in hydrogen bonding and other interactions that influence the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4’-Ethoxy-2-hydroxy-3-nitrobenzanilide can be compared with other similar compounds such as:
4’-Nitrobenzanilide: Lacks the ethoxy and hydroxy groups, resulting in different chemical properties and reactivity.
2’-Hydroxy-4-nitrobenzanilide: Similar structure but with different positioning of the hydroxy group, affecting its reactivity and applications.
4’-Ethoxy-3-nitrobenzanilide:
These comparisons highlight the unique features of 4’-Ethoxy-2-hydroxy-3-nitrobenzanilide, such as its specific functional groups and their influence on its chemical and biological properties.
Eigenschaften
CAS-Nummer |
213460-61-8 |
|---|---|
Molekularformel |
C15H14N2O5 |
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O5/c1-2-22-11-8-6-10(7-9-11)16-15(19)12-4-3-5-13(14(12)18)17(20)21/h3-9,18H,2H2,1H3,(H,16,19) |
InChI-Schlüssel |
OTVKYXALDYZDTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















